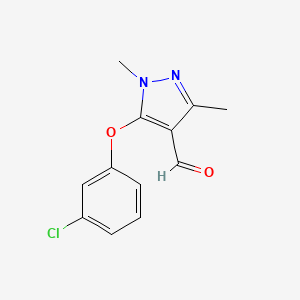

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Description

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative featuring a 3-chlorophenoxy substituent at the 5-position of the pyrazole ring. The compound’s molecular formula is C₁₂H₁₁ClN₂O₂ (molecular weight: 250.68 g/mol), with a carbaldehyde group at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole core . It is synthesized via nucleophilic substitution reactions, typically involving the condensation of 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde with 3-chlorophenol under basic conditions . This compound serves as a key intermediate in the development of agrochemicals and pharmaceuticals, particularly in the synthesis of oxime derivatives with reported bioactivity .

Properties

IUPAC Name |

5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-4-9(13)6-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDGZRZKOITABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chlorophenol with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products Formed

Oxidation: 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits promising pharmacological properties:

- Antimicrobial Activity: Research indicates that derivatives of pyrazole compounds possess antimicrobial properties. The presence of the chlorophenoxy group may enhance this activity, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties: Aryloxy pyrazoles have been noted for their anti-inflammatory effects. The compound can serve as an intermediate for synthesizing derivatives that target inflammatory pathways .

- Analgesic Effects: Similar compounds have shown analgesic properties, suggesting that this compound could also contribute to pain relief formulations .

Synthetic Intermediate

The compound acts as a versatile intermediate in organic synthesis, particularly in the preparation of various pyrazole derivatives. Its ability to undergo further chemical modifications opens avenues for creating new compounds with tailored biological activities .

Case Study 1: Antimicrobial Derivatives

A study investigated the synthesis of various pyrazole derivatives using this compound as a starting material. The resulting compounds were evaluated for their antimicrobial efficacy against several bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial activity, demonstrating the potential of this compound in developing new antibiotics .

Case Study 2: Anti-inflammatory Activity Assessment

In another study, researchers synthesized several analogs derived from this compound and assessed their anti-inflammatory properties using in vitro models. The results showed that some derivatives effectively inhibited pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant antibacterial activity | |

| Anti-inflammatory | Inhibition of cytokines | |

| Analgesic | Potential pain relief |

Table 2: Synthesis and Yield Data

Mechanism of Action

The mechanism of action of 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit structural diversity based on substituent type, position, and electronic effects. Below is a detailed comparison of 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with analogous compounds:

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Position and Reactivity: The 3-chlorophenoxy substituent in the target compound induces moderate steric and electronic effects compared to 4-chlorophenoxy (8c) and 2,4-dichlorophenoxy (14) derivatives.

Crystallographic and Conformational Differences: The 2,4-dichlorophenoxy derivative forms a dihedral angle of 72.8° between the pyrazole and benzene rings, influencing molecular packing and hydrogen-bonding interactions (C–H⋯O) . In contrast, the unsubstituted phenoxy analog (5-phenoxy) exhibits a larger dihedral angle (83.3°), suggesting halogen substitution reduces planarity .

4-Chlorophenoxy and 4-bromophenoxy analogs are similarly used in agrochemical research but may differ in bioavailability due to halogen size and lipophilicity .

Synthetic Considerations: The target compound’s synthesis (62% yield) is comparable to analogs, though 4-bromophenoxy derivatives achieve higher yields (66%), possibly due to bromine’s superior leaving-group ability . Crystal structures of related compounds (e.g., 5-(2-chlorophenoxy) oxime) confirm intermolecular hydrogen bonding (O–H⋯N), critical for solid-state stability .

Software and Validation :

Structural analyses of these compounds rely on SHELX (for crystallographic refinement) and ORTEP-3 (for molecular visualization) . Validation tools like PLATON ensure data accuracy .

Biological Activity

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS Number: 109925-12-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C12H11ClN2O2

- Molecular Weight : 250.68 g/mol

- Melting Point : 59 °C

- IUPAC Name : this compound

The compound features a pyrazole ring substituted with a chlorophenoxy group and an aldehyde functional group, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of anti-inflammatory and anticancer research.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.46 | Induction of apoptosis |

| A549 | 0.39 | Autophagy induction |

| Hep-2 | 3.25 | Cytotoxicity |

| P815 | 17.82 | Cytotoxicity |

These results suggest that the compound may induce apoptosis and autophagy in cancer cells, making it a candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in various cancer cell lines.

- Induction of Apoptosis : It triggers programmed cell death pathways, leading to the elimination of cancerous cells.

- Autophagy Activation : Recent studies indicate that it may promote autophagic processes in certain cell types, contributing to its anticancer effects .

Case Studies and Research Findings

A notable study published in Molecules highlighted the synthesis and evaluation of pyrazole derivatives for their anticancer properties. The study found that compounds with similar structures exhibited potent cytotoxicity against several cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations. This emphasizes the potential of pyrazole derivatives as effective anticancer agents .

Q & A

Q. How are hydrogen-bonding networks in the crystal lattice analyzed for structure-property relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.